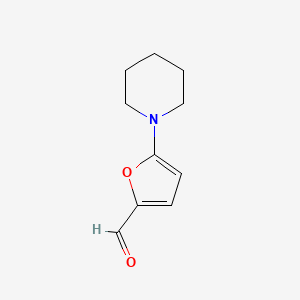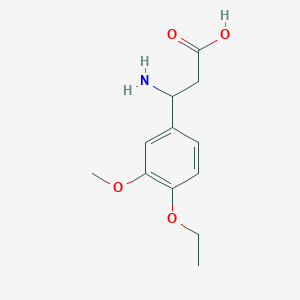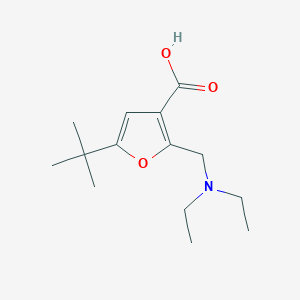![molecular formula C15H13NO2S B1268940 Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol CAS No. 413606-87-8](/img/structure/B1268940.png)
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol involves cyclization reactions under specific conditions. Arslan and Algül (2007) detailed the synthesis using 2-aminothiophenol and 4-methoxybenzaldehyde, cyclized under microwave irradiation and solvent-free conditions to form the compound. Their study emphasized the efficiency of using microwave irradiation for the cyclization process, highlighting the method's advantages in terms of reaction speed and environmental friendliness (Arslan & Algül, 2007).
Molecular Structure Analysis
The molecular structure of Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol has been extensively analyzed using computational methods. The study by Arslan and Algül (2007) also included ab initio and density functional theory (DFT) methods to investigate the molecular structure and vibrational frequencies, revealing the compound's stability and electronic properties. Their findings suggest that B3LYP/6-311G(d,p) level calculations provide a close approximation to the experimental vibrational frequencies, indicating the compound's stable molecular structure (Arslan & Algül, 2007).
Scientific Research Applications
Anti-Tubercular Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzothiazole based compounds have been synthesized and used as anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .
- Results : Some compounds displayed potent activity with MIC values of 3.91, 7.81 and 1.56 µg/ml against S. aureus, E. coli and P. aeruginosa, respectively .
Topoisomerase I Inhibitors
- Scientific Field : Cancer Research .
- Application Summary : Benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors .
- Methods of Application : The in vitro anti-proliferation evaluation was conducted against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) .
- Results : Most of the synthesized compounds exhibited potent cytotoxicity .
Antiviral Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzothiazole derivatives have been used in the synthesis of antiviral drugs .
- Methods of Application : The synthesis of these derivatives often involves the use of 1,2,4-triazole .
- Results : These compounds have shown promising results in the treatment of various viral diseases .
Anticancer Compounds
- Scientific Field : Cancer Research .
- Application Summary : Benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors .
- Methods of Application : The in vitro anti-proliferation evaluation was conducted against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) .
- Results : Most of the synthesized compounds exhibited potent cytotoxicity .
Antifungal Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzothiazole derivatives have been synthesized and evaluated for their antifungal activity .
- Methods of Application : The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .
- Results : Some compounds displayed potent activity against various fungal strains .
Antiviral Drugs
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzothiazole derivatives have been used in the synthesis of antiviral drugs .
- Methods of Application : The synthesis of these derivatives often involves the use of 1,2,4-triazole .
- Results : These compounds have shown promising results in the treatment of various viral diseases .
Photosensitizers
- Scientific Field : Photodynamic Therapy .
- Application Summary : Thiazoles are a basic scaffold found in many natural compounds and have utility in the field of photosensitizers .
- Methods of Application : The synthesis of these compounds often involves various synthetic pathways .
- Results : These compounds have shown promising results in photodynamic therapy .
Antioxidants
- Scientific Field : Biochemistry .
- Application Summary : Thiazole-based compounds have been studied for their antioxidant activities .
- Methods of Application : The antioxidant activity of these compounds is often evaluated using various biochemical assays .
- Results : Some thiazole-based compounds have shown potent antioxidant activity .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9,14,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZWNCTWDYZBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349442 | |
| Record name | BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol | |
CAS RN |
413606-87-8 | |
| Record name | BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)



